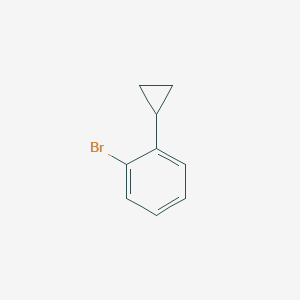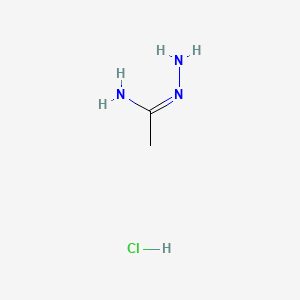
Acetimidohydrazide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acetimidohydrazide hydrochloride is a chemical compound belonging to the hydrazine family. It is known for its molecular formula C2H8ClN3 and a molecular weight of 109.56 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
作用機序
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its target, and the changes that result from this interaction .
Biochemical Pathways
The biochemical pathways affected by Acetamidrazone HCl are not well-documented. Biochemical pathways refer to the series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions, often through a series of several different reactions .
生化学分析
Biochemical Properties
Acetimidohydrazide hydrochloride plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with enzymes such as hydrazone synthases, which catalyze the reaction between this compound and aldehydes or ketones to form hydrazones . This interaction is crucial for various biochemical assays and research applications. Additionally, this compound can interact with proteins and other biomolecules, forming stable complexes that are useful in studying protein-ligand interactions and enzyme kinetics .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For example, this compound can modulate the activity of transcription factors, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it has been observed to impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . For instance, this compound can inhibit the activity of certain hydrolases by binding to their active sites, preventing substrate access and subsequent catalysis . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, as this compound can influence the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under inert atmosphere and at low temperatures (2-8°C), but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can participate in the synthesis and degradation of hydrazones, which are important intermediates in various biochemical reactions . Additionally, this compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties, the presence of binding proteins, and the activity of transporters that mediate its uptake and efflux .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and influence cellular function . These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
Acetimidohydrazide hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropanoate with this compound in anhydrous ethanol at 80°C for 3 hours, followed by cooling and stirring for an additional 16 hours . Another method involves the reaction of this compound with oxalyl chloride in 1,2-dichloroethane, followed by purification via silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as mentioned above. The compound is produced in bulk quantities and purified to achieve high purity levels, often exceeding 95% .
化学反応の分析
Types of Reactions
Acetimidohydrazide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxalyl chloride, triethylamine, and anhydrous ethanol . Reaction conditions often involve heating, cooling, and stirring to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-oxopropanoate yields a white solid product with a yield of 73% .
科学的研究の応用
Acetimidohydrazide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to investigate its effects on different biological systems.
Industry: It is used in the production of various industrial chemicals and materials
類似化合物との比較
Similar Compounds
Some compounds similar to acetimidohydrazide hydrochloride include:
- Acetamidrazone hydrochloride
- Ethanimidic acid, hydrazide, hydrochloride
- N-aminoacetamidine hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its high purity levels further enhance its utility in different fields .
特性
CAS番号 |
39254-63-2 |
|---|---|
分子式 |
C2H8ClN3 |
分子量 |
109.56 g/mol |
IUPAC名 |
N'-aminoethanimidamide;hydrochloride |
InChI |
InChI=1S/C2H7N3.ClH/c1-2(3)5-4;/h4H2,1H3,(H2,3,5);1H |
InChIキー |
BDJHVZSZVZKIRK-UHFFFAOYSA-N |
SMILES |
CC(=NN)N.Cl |
異性体SMILES |
C/C(=N\N)/N.Cl |
正規SMILES |
CC(=NN)N.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)
![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)
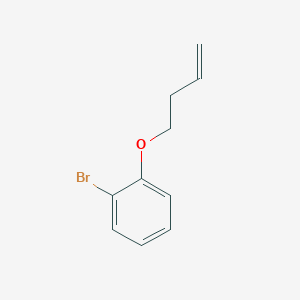
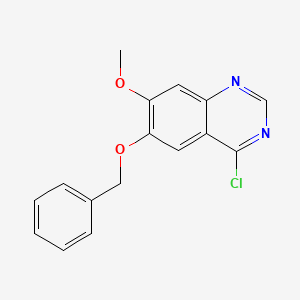
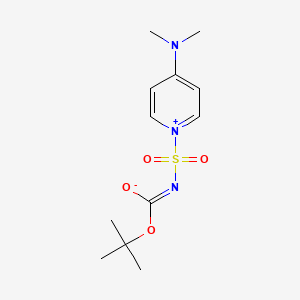
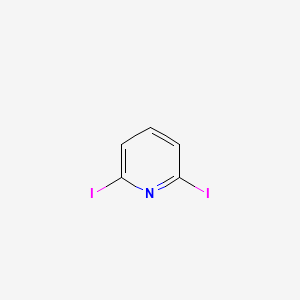
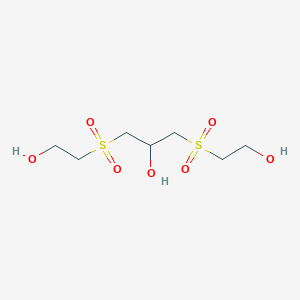
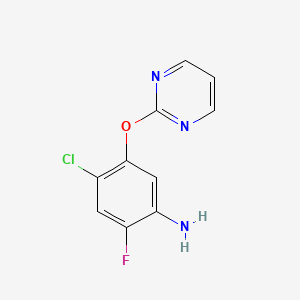
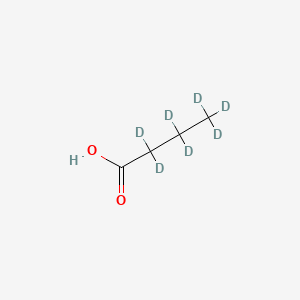

![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)
